9N-Trityl Guanine-13C2,15N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

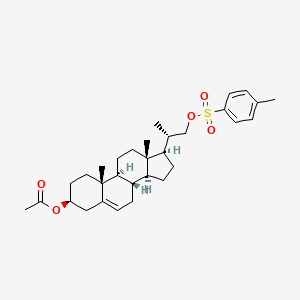

9N-Trityl Guanine-13C2,15N is a biochemical used for proteomics research . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

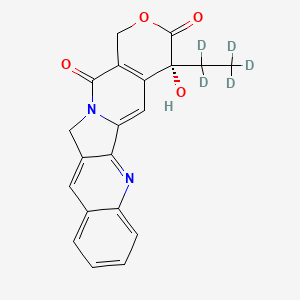

The molecular formula of this compound is C22[13C]2H19N4[15N]O . The molecular weight is 396.42 .Physical And Chemical Properties Analysis

This compound is a white solid . It is soluble in Ethyl Acetate .科学的研究の応用

NMR Studies of RNA Fragments

- 15N and 13C NMR Applications : Research by Zhang, Gaffney, and Jones (1998) utilized 15N and 13C NMR to study RNA fragments containing specifically labeled tandem GA pairs, providing insights into the stacking and hydrogen bonding contributions in RNA. This study highlights the diagnostic potential of 15N NMR for base−base pairing in RNA (Zhang, Gaffney, & Jones, 1998).

Inhibitors of Purine Nucleoside Phosphorylase

- Design of Inhibitors : Guida et al. (1994) investigated 9-(3,3-Dimethyl-5-phosphonopentyl)guanine as a potent inhibitor of purine nucleoside phosphorylase (PNP), demonstrating the importance of functional groups in binding to the phosphate site of PNP (Guida et al., 1994).

UV Resonance Raman Studies

- Vibrational Spectroscopy : Toyama et al. (1999) conducted UV resonance Raman studies on guanosine and its isotopically substituted analogs, including 2-13C, 2-15N, enhancing understanding of the vibrational modes in guanine ring and their sensitivity to hydrogen bonding and conformation (Toyama et al., 1999).

Redox Potential Modification

- Reducing Guanine Redox Potential : Research by Pakiari, Dehghanpisheh, and Haghighi (2015) focused on modifying the redox potential of guanine, an important aspect in electro-chemical DNA-based biosensors. They explored substituting various elements on guanine to achieve a reduction in redox potential (Pakiari, Dehghanpisheh, & Haghighi, 2015).

作用機序

Target of Action

9N-Trityl Guanine-13C2,15N is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

Biochemical Pathways

Stable isotope labeling, a technique often associated with this compound, allows researchers to study metabolic pathways in vivo in a safe manner . This suggests that the compound may be involved in various metabolic processes.

Result of Action

As a biochemical used in proteomics research

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like this compound are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that the compound may be stable under various environmental conditions.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 9N-Trityl Guanine-13C2,15N can be achieved through a multi-step process involving the protection of the guanine nitrogen and carbon atoms, followed by selective isotopic labeling and tritylation.", "Starting Materials": [ "13C2,15N-labeled guanine", "Trifluoroacetic acid", "Acetic anhydride", "Triethylamine", "Trityl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ { "Step 1": "Protection of the guanine nitrogen atom by reaction with trifluoroacetic acid and acetic anhydride in the presence of triethylamine to yield N-acetylated guanine." }, { "Step 2": "Selective isotopic labeling of the N-acetylated guanine by reaction with 13C2,15N-labeled sodium bicarbonate in the presence of hydrochloric acid and water to yield 9N-acetylated guanine-13C2,15N." }, { "Step 3": "Protection of the guanine carbon atoms by reaction with trityl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to yield 9N-Trityl Guanine-13C2,15N." }, { "Step 4": "Purification of the final product by recrystallization from methanol and chloroform." } ] } | |

CAS番号 |

1329799-77-0 |

分子式 |

C24H19N5O |

分子量 |

396.428 |

IUPAC名 |

2-amino-9-trityl-3H-purin-6-one |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |

InChIキー |

JPRZNDHSBUBJNH-DROVMUMNSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |

同義語 |

2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。